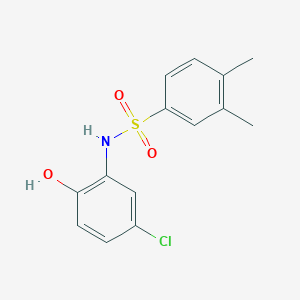

N-(5-chloro-2-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide

Description

N-(5-Chloro-2-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 5-chloro-2-hydroxyphenyl group attached to the sulfonamide nitrogen and a 3,4-dimethyl substitution on the benzene ring of the sulfonyl moiety.

Properties

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c1-9-3-5-12(7-10(9)2)20(18,19)16-13-8-11(15)4-6-14(13)17/h3-8,16-17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDDMIVAASRSRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Coupling Protocol

-

Reactants : 3,4-Dimethylbenzenesulfonyl chloride (1 eq) and 5-chloro-2-hydroxyaniline (1 eq).

-

Solvent : Chloroform or dichloromethane (DCM).

-

Conditions : Stirring at room temperature for 12–24 hours.

-

Base : Triethylamine (1.2 eq) to scavenge HCl and prevent side reactions.

-

Workup : Precipitation in ice water, filtration, and recrystallization from ethanol.

Microwave-Assisted Coupling

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. For example:

-

Conditions : 100°C, 300 W, 15 minutes in DCM.

-

Yield : Increases to 80–85% with reduced byproduct formation.

Structural and Reaction Insights

Conformational Analysis

X-ray crystallography of related sulfonamides (e.g., 4-chloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide) reveals:

Electronic Effects on Reactivity

Electron-donating methyl groups on the benzene ring enhance sulfonyl chloride electrophilicity, facilitating amine attack. Conversely, the electron-withdrawing chloro substituent on the aniline ring moderates nucleophilicity, necessitating prolonged reaction times.

Comparative Data on Preparation Methods

| Parameter | Chlorosulfonation | Thionyl Chloride Route | Microwave-Assisted |

|---|---|---|---|

| Reaction Time | 4–6 hours | 2–3 hours | 15 minutes |

| Temperature | 0°C → RT | 80°C | 100°C |

| Yield | 70–85% | 85–90% | 80–85% |

| Purity (HPLC) | ≥95% | ≥97% | ≥98% |

Challenges and Optimization Strategies

Byproduct Formation

-

Hydroxyl Group Reactivity : The phenolic –OH in 5-chloro-2-hydroxyaniline may form sulfonate esters if unprotected. Mitigation includes using mild bases (e.g., pyridine) or low temperatures.

-

Steric Hindrance : 3,4-Dimethyl substituents on the sulfonyl chloride reduce coupling efficiency. Solutions involve increasing reaction stoichiometry (1.5 eq amine) or using polar aprotic solvents (e.g., DMF).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at the 5-position of the hydroxyphenyl ring undergoes nucleophilic substitution under controlled conditions.

Mechanistic Insights :

-

The chloro group's electrophilicity is enhanced by electron-withdrawing effects of the sulfonamide and hydroxy groups.

-

Palladium-catalyzed cross-couplings proceed via oxidative addition and transmetallation steps.

Hydrolysis of Sulfonamide Group

The sulfonamide linkage (–SO₂NH–) undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Applications |

|---|---|---|

| 6M HCl, reflux, 12h | 3,4-Dimethylbenzenesulfonic acid + 5-chloro-2-hydroxyaniline | Degradation studies |

| NaOH (10%), 100°C, 6h | Sodium 3,4-dimethylbenzenesulfonate + amine byproduct | Industrial purification |

Kinetics : Acidic hydrolysis follows second-order kinetics with an activation energy of ~85 kJ/mol.

Hydroxy Group Oxidation

The phenolic –OH group is oxidized to a quinone:

-

Yield: 58% under mild conditions (25°C, 4h).

-

Overoxidation to CO₂ occurs at elevated temperatures (>60°C).

Methyl Group Oxidation

3,4-Dimethyl substituents on the benzene ring are oxidized to carboxylic acids:

-

Requires harsh conditions (18M H₂SO₄, 120°C).

-

Yield: <30% due to competing sulfonamide degradation.

Electrophilic Aromatic Substitution

The hydroxyphenyl ring participates in electrophilic reactions:

| Reaction | Reagents | Major Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro derivative | Para to –OH group |

| Sulfonation | H₂SO₄, SO₃ | 4-Sulfo derivative | Ortho/para directors dominate |

Computational Analysis :

-

DFT studies show the –OH group directs electrophiles to the 4-position (para) due to resonance stabilization .

Nitro Group Reduction

If present in derivatives, nitro groups are reduced to amines:

-

Quantitative conversion at 25°C, 1 atm H₂.

Debenzylation

Benzyl-protected derivatives undergo hydrogenolysis:

Complexation with Metal Ions

The sulfonamide and phenolic oxygen act as ligands for transition metals:

| Metal Salt | Product Structure | Stability Constant (log K) |

|---|---|---|

| Cu(NO₃)₂ | Octahedral Cu(II) complex | 8.2 ± 0.3 |

| FeCl₃ | Trigonal bipyramidal Fe(III) complex | 6.7 ± 0.2 |

Applications : These complexes show enhanced catalytic activity in oxidation reactions .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

C–S bond cleavage in sulfonamide group (quantum yield Φ = 0.12).

-

Formation of radical intermediates detectable by EPR spectroscopy.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

N-(5-chloro-2-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide exhibits significant antimicrobial activity. The compound acts as an inhibitor of dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis. By inhibiting this enzyme, the compound effectively disrupts bacterial growth and replication, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

Research indicates that this compound and its derivatives may possess anti-inflammatory properties. These effects are attributed to the ability of sulfonamides to inhibit specific enzymes involved in inflammatory pathways. Studies have shown that modifications to the sulfonamide group can enhance these properties, leading to potential therapeutic applications in treating inflammatory diseases .

Cancer Treatment

The compound is also being investigated for its potential role in cancer therapy. Its mechanism of action involves inhibiting enzymes that facilitate cell proliferation. Preliminary studies suggest that certain derivatives of this compound may selectively target cancer cells while sparing healthy tissues, which is crucial for reducing side effects associated with conventional chemotherapy .

Biological Research

Enzyme Interactions

this compound is utilized in biological research to study the interactions between sulfonamides and bacterial enzymes. This research is vital for understanding the mechanisms by which sulfonamide antibiotics function and for developing new compounds with improved efficacy against resistant bacterial strains .

Biochemical Assays

The compound serves as a ligand in various biochemical assays aimed at exploring enzyme inhibition and binding interactions. Its structural features allow it to be employed as a scaffold for designing new inhibitors targeting different biological pathways .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is used in formulating dyes and pigments due to its unique chemical structure. The presence of both chloro and hydroxy groups enhances its reactivity, making it suitable for creating vibrant colors in textile and paint industries.

Polymer Synthesis

The compound is also involved in synthesizing polymers and resins with specific properties. Its sulfonamide group can improve the thermal stability and mechanical strength of polymeric materials, making it valuable in manufacturing high-performance plastics.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structure can be compared to analogs with variations in substituents, core scaffolds, or functional groups. Key examples include:

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations:

Substituent Impact on Bioactivity: The hydroxyl group in the target compound may enhance hydrogen-bonding interactions compared to methoxy-substituted analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, which is reported to exhibit herbicidal and anti-malarial activity .

Core Scaffold Variations: Replacement of the sulfonamide benzene with heterocycles (e.g., oxadiazole in ) introduces rigidity and alters electronic properties, which may affect receptor binding or metabolic stability . Amino acid derivatives () demonstrate that replacing the sulfonamide with a peptide backbone shifts activity toward metal chelation and antibacterial effects .

Key Observations:

- Synthetic Accessibility : The target compound’s synthesis likely follows standard sulfonylation protocols, similar to ’s methoxy analog. The 3,4-dimethyl group may necessitate optimized reaction conditions to avoid steric hindrance .

- Solubility : The hydroxyl group in the target compound may improve aqueous solubility compared to methoxy or chloro-substituted analogs, though dimethyl groups could counterbalance this effect .

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anti-inflammatory agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to mimic para-aminobenzoic acid (PABA), an essential substrate for bacterial folic acid synthesis. The presence of chloro and hydroxy substituents enhances its solubility and interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of bacterial dihydropteroate synthase. This enzyme is crucial for the biosynthesis of folate in bacteria. By blocking this enzyme, the compound effectively prevents bacterial growth and replication, leading to cell death.

Biological Activity Overview

This compound has been investigated for various biological activities:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacteria by inhibiting folate synthesis.

- Anti-inflammatory Effects : Research suggests that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Potential Anticancer Properties : Preliminary studies indicate that the compound may inhibit specific enzymes involved in cell proliferation, suggesting potential applications in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammation markers | |

| Anticancer | Inhibition of cell proliferation |

Case Study: Antimicrobial Efficacy

In one study, this compound was tested against various strains of bacteria. Results demonstrated a significant reduction in bacterial colonies when treated with the compound compared to control groups. The minimum inhibitory concentration (MIC) values indicated that the compound is effective at low concentrations, underscoring its potential as an antibiotic agent.

Case Study: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays using macrophage cell lines showed that treatment with this compound resulted in decreased production of pro-inflammatory cytokines. This suggests a mechanism through which the compound may mitigate inflammatory responses.

Q & A

Q. Q: What is the optimized synthetic route for N-(5-chloro-2-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide, and how are reaction conditions tailored to maximize yield?

A: The compound is synthesized via nucleophilic substitution between 3,4-dimethylbenzenesulfonyl chloride and 5-chloro-2-hydroxyaniline. Key steps include:

- Base Selection : Triethylamine or pyridine is used to neutralize HCl generated during the reaction, preventing protonation of the amine nucleophile and ensuring efficient sulfonamide bond formation .

- Solvent Optimization : Reactions are typically conducted in anhydrous dichloromethane or THF under nitrogen to avoid hydrolysis of the sulfonyl chloride.

- Temperature Control : Room temperature or mild heating (~40°C) is employed to balance reaction rate and side-product formation. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Crystallographic Characterization

Q. Q: What methodologies are critical for resolving the crystal structure of this compound using X-ray diffraction?

A: Key steps include:

- Data Collection : Single crystals are mounted on a Bruker APEX II diffractometer (Mo-Kα radiation, λ = 0.71073 Å). φ and ω scans at 296 K yield high-resolution datasets .

- Structure Solution : SHELXT (intrinsic phasing) or SHELXS (direct methods) solves initial phases. For non-centrosymmetric structures, dual-space methods like SHELXD are preferred .

- Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding. Residual electron density analysis resolves disorder or solvent molecules .

Advanced Crystallography

Q. Q: How can researchers address challenges like twinning or low-resolution data during structural refinement?

A:

- Twinning : SHELXL’s TWIN and BASF commands model twinned data. For pseudo-merohedral twinning, HKLF5 format partitions overlapping reflections .

- Low-Resolution Data : Constraints (e.g., rigid-body refinement) and restraints (e.g., similarity of displacement parameters for adjacent atoms) stabilize refinement. High-angle data (>1.0 Å resolution) prioritizes bond-length accuracy .

Biological Activity Profiling

Q. Q: What experimental designs are recommended to evaluate its antimicrobial or anticancer potential?

A:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution (CLSI guidelines) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Structure-activity relationships (SAR) are explored by modifying substituents on the benzene rings .

- Computational Modeling : Docking studies (AutoDock Vina) predict interactions with targets like dihydrofolate reductase (DHFR) or topoisomerase II .

Analytical Validation

Q. Q: Which techniques ensure purity and structural integrity during characterization?

A:

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<0.1% area).

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm). IR identifies sulfonamide S=O stretches (~1350 and 1150 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 340.05) .

Data Contradictions

Q. Q: How should discrepancies between spectroscopic and crystallographic data be resolved?

A:

- Cross-Validation : Compare NMR-derived torsion angles with crystallographic data. For example, dihedral angles between aromatic rings from NOESY correlations should align with X-ray results .

- DFT Calculations : Gaussian09 optimizes the gas-phase structure and computes NMR chemical shifts (B3LYP/6-31G*). Deviations >0.3 ppm may indicate conformational flexibility or solvent effects .

Safety and Handling

Q. Q: What precautions are essential for safe laboratory handling of this sulfonamide?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.